molecular formula C17H14N2O3 B2784615 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid CAS No. 896619-56-0

1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid

Cat. No.: B2784615
CAS No.: 896619-56-0
M. Wt: 294.31
InChI Key: JISALRNAGIYGKP-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid is a chemical compound for research use. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans. The compound incorporates an isoquinoline core, a privileged structure in medicinal chemistry. The isoquinoline and quinoline scaffolds are recognized for their diverse biological activities and are found in many compounds of significant research interest . Quinoline-based molecules have demonstrated a wide range of pharmacological properties in scientific studies, including potential anticancer , antimicrobial , and anti-Alzheimer's disease activities . The specific substitution pattern on this compound—featuring a 3-methoxyanilino group at the 1-position and a carboxylic acid at the 4-position of the isoquinoline ring—may influence its physicochemical properties and interaction with biological targets, making it a candidate for use in structure-activity relationship (SAR) studies and the development of novel bioactive molecules . Researchers can utilize this chemical as a building block in organic synthesis or as a standard in analytical chemistry. Its structure offers potential for further chemical modification to explore new chemical space in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyanilino)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-16-14-8-3-2-7-13(14)15(10-18-16)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISALRNAGIYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Functional Group Transformations

Carboxylic Acid Group (Position 4) :

  • Esterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., HCl) could convert the carboxylic acid to esters.

  • Amide Formation : Coupling with amines (e.g., 2-(4-chlorophenyl)ethylamine) using activating agents like oxalyl chloride or carbodiimides would yield amide derivatives .

  • Decarboxylation : Heating under acidic or basic conditions may lead to decarboxylation, forming isoquinoline derivatives without the carboxylic acid group.

Amino Group (3-Methoxyphenyl Substituent) :

  • Condensation Reactions : The amino group could participate in Schiff base formation with carbonyl compounds (e.g., aldehydes, ketones).

  • Acetylation : Reaction with acetic anhydride or acetyl chloride would yield N-acetyl derivatives.

  • Substitution : Under nucleophilic aromatic substitution conditions, the amino group may act as a directing group for electrophilic substitutions.

Isoquinoline Ring :

  • Electrophilic Substitution : The isoquinoline core is reactive at position 4 (due to the carboxylic acid group), allowing for alkylation, acylation, or nitration .

  • Reduction : Catalytic hydrogenation or use of reducing agents (e.g., DIBAL-H) could reduce the isoquinoline ring to tetrahydroisoquinoline derivatives .

Reaction Conditions and Yields

Reaction Type Reagents Conditions Yield Reference
Hydrolysis Thiourea, K₂CO₃, ethanolReflux for 4 h63%
Condensation Cyanoacrylates, triethylamine, DMFReflux for 4 h71%
Amide Coupling Oxalyl chloride, amines, pyridine0°C–rt23–93%
Cyclization BF₃·OEt₂, DIBAL-HReduction followed by cyclizationNot specified

Pharmacological and Chemical Implications

  • Bioactivity : Isoquinoline derivatives with carboxylic acid moieties exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibition (e.g., carbonic anhydrase) . The carboxylic acid group is often critical for binding to targets .

  • Stability : The carboxylic acid group may undergo tautomerization or intermolecular hydrogen bonding, affecting solubility and reactivity.

Analytical Data

  • IR : Expected absorption bands for carbonyl (C=O) at ~1700 cm⁻¹, amine (N-H) at ~3300 cm⁻¹, and aromatic C=C at ~1600 cm⁻¹ .

  • NMR : Proton shifts for the isoquinoline aromatic ring (~7–9 ppm), methoxy group (~3.8 ppm), and carboxylic acid proton (absent if deprotonated) .

Scientific Research Applications

Cancer Research

The compound has shown promising cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that isoquinoline derivatives can exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells. The compound's structure enables it to interact with specific cellular targets, enhancing its efficacy against resistant strains .
  • Case Study : A study demonstrated that 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid exhibited significant activity against KB-V1 cells, which express high levels of P-glycoprotein (MDR1). The selectivity index for this compound was calculated based on its IC50 values against both MDR and non-MDR cell lines, highlighting its potential as an MDR-selective agent .
Cell LineIC50 (µM)Selectivity Index
KB-3-126.14.2
KB-V114.2

Neuropharmacology

The compound also has implications in neuropharmacology, particularly concerning opioid receptors.

  • Opioid Receptor Antagonism : Analogues of the compound have been synthesized to explore their antagonistic properties at the kappa opioid receptor. These studies suggest that modifications to the isoquinoline structure can yield compounds with enhanced receptor selectivity and potency .

Antimicrobial and Antifungal Activities

Isoquinoline derivatives, including this compound, have been evaluated for antimicrobial properties.

  • Biological Evaluation : Various studies have reported that isoquinoline derivatives possess antimicrobial and antifungal activities, making them candidates for further development as therapeutic agents against infections .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps that allow for structural modifications to enhance biological activity.

  • Synthetic Pathways : Techniques such as the Ugi reaction have been employed to create diverse isoquinolone derivatives, which can be further modified to optimize their pharmacological properties .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Electronic Effects: The target compound has a 3-methoxyphenylamino group, which introduces steric hindrance and electron-donating effects compared to 4k (4-methoxyphenyl at C-3) . The meta-substitution may alter binding affinity in biological targets. The carboxylic acid group in the target compound contrasts with the methyl ester in the trifluoromethyl-nitro derivative , impacting solubility and hydrogen-bonding capacity.

Synthetic Accessibility :

  • Compounds like 4k and 4l () are synthesized via Pd-catalyzed cross-coupling, suggesting that similar methods (e.g., Suzuki-Miyaura) could apply to the target compound .
  • The absence of halogen or nitro groups in the target compound may simplify purification compared to iodophenyl or trifluoromethyl analogs .

Biological Relevance: While 4k and related quinolines are intermediates in antimalarial or anticancer drug development , the target compound’s carboxylic acid moiety may mimic ATP-binding motifs in kinase inhibitors, akin to known isoquinoline-based drugs.

Biological Activity

1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes various research findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an isoquinoline core substituted with a methoxyphenyl group and a carboxylic acid functional group, which may contribute to its biological properties. The structural formula can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, the following results were observed:

Concentration (µM)Cell Viability (%)
0100
585
1070
2050
4030

The IC50 value was determined to be approximately 15 µM, indicating a potent cytotoxic effect at relatively low concentrations .

Protein Kinase Inhibition

Another significant aspect of the biological activity of this compound is its role as a protein kinase inhibitor. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. This inhibitory activity contributes to its anticancer effects by preventing cancer cell proliferation.

Table: CDK Inhibition Data

CompoundCDK4 IC50 (µM)CDK2 IC50 (µM)
This compound12>100
Control Compound A815
Control Compound B>1005

The selectivity for CDK4 over CDK2 suggests potential for reduced side effects compared to less selective inhibitors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the methoxy group and the isoquinoline core can significantly affect the biological activity of the compound. For instance, replacing the methoxy group with other substituents alters both potency and selectivity for various targets.

Key Findings:

  • Methoxy Group: Essential for maintaining anticancer activity.
  • Isoquinoline Core Modifications: Variations in substitution patterns lead to different levels of kinase inhibition.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is critical for evaluating its therapeutic potential. Preliminary studies suggest that it has moderate solubility and bioavailability, which could be enhanced through structural modifications.

Q & A

Basic Research Questions

Q. What multi-step organic synthesis routes are commonly employed to prepare 1-[(3-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid?

  • The synthesis typically involves condensation, cyclization, and functional group transformations. For example, analogous isoquinoline derivatives are synthesized via microwave-assisted reactions (e.g., coupling 3-methoxyaniline with isoquinoline precursors) followed by acid-catalyzed cyclization . Key steps include protecting group strategies for the methoxyphenylamino moiety and optimizing reaction conditions (e.g., solvent, temperature) to improve yield.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Used to confirm the methoxyphenylamino substitution pattern and isoquinoline backbone (e.g., aromatic proton integration, coupling constants) .
  • HPLC : Validates purity (>95%) by resolving impurities under reversed-phase conditions (C18 column, 210 nm detection) .
  • UV-Vis Spectroscopy : Determines electronic transitions (e.g., λmax ~250–300 nm) influenced by the conjugated isoquinoline system .
  • Elemental Analysis : Confirms empirical formula consistency (C, H, N, O content) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid environmental release .
  • Storage : Keep in airtight containers under dry, dark conditions to prevent degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Quantum Chemical Calculations : Predict reaction energetics (e.g., transition states, intermediates) using DFT (Density Functional Theory) to identify favorable pathways .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures, reducing trial-and-error experimentation .
  • In Silico Screening : Evaluate substituent effects (e.g., methoxy group position) on electronic properties to guide synthetic design .

Q. What experimental strategies address contradictions in reported biological activity data for isoquinoline derivatives?

  • Dose-Response Studies : Systematically vary concentrations (e.g., 1 nM–100 μM) to establish EC50/IC50 values and validate target specificity .
  • Enzyme/Receptor Binding Assays : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify interactions (e.g., binding affinity, kinetics) .
  • Orthogonal Validation : Combine in vitro (e.g., cell-based assays) and in silico (molecular docking) data to confirm mechanistic hypotheses .

Q. How can structural modifications enhance the compound’s solubility or bioavailability?

  • Derivatization : Introduce polar groups (e.g., hydroxyl, carboxylate) at the 4-carboxylic acid position to improve aqueous solubility .
  • Prodrug Design : Mask the carboxylic acid as an ester to enhance membrane permeability, with enzymatic hydrolysis in vivo restoring activity .
  • Co-Crystallization : Screen with co-formers (e.g., cyclodextrins) to stabilize amorphous phases and enhance dissolution rates .

Q. What role does X-ray crystallography play in elucidating the compound’s interaction with biological targets?

  • Crystal Structure Analysis : Resolve binding modes (e.g., hydrogen bonding with active-site residues) at atomic resolution (R-factor <0.05) .
  • Ligand Docking Validation : Compare crystallographic data with docking simulations (e.g., AutoDock Vina) to refine force field parameters .
  • Mutagenesis Studies : Correlate structural insights with functional assays (e.g., alanine scanning) to identify critical binding interactions .

Methodological Notes

  • Synthesis Optimization : Prioritize stepwise monitoring (TLC, HPLC) to isolate intermediates and minimize side reactions .
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to ensure consistency across labs .
  • Contradiction Resolution : Cross-validate analytical results (e.g., NMR vs. elemental analysis) to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.